2,4,5-Trimethoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-Trimethoxybenzonitrile involves multiple steps starting from simpler precursors. While the exact synthesis of 2,4,5-Trimethoxybenzonitrile is not directly detailed in available literature, related compounds such as 2,3,4-Trimethoxybenzoic acid have been synthesized through methylation, bromination, and cyanidation steps starting from pyrogallol, yielding intermediates like 2,3,4-trimethoxybenzonitrile, which then undergo hydrolysis (Zhao Tian-sheng, 2010). This method highlights the versatility and complexity of pathways available for synthesizing trimethoxybenzonitrile derivatives.
Molecular Structure Analysis
Molecular structure analysis of 2,4,5-Trimethoxybenzonitrile and its analogs is crucial for understanding its reactivity and properties. Studies on related structures, like 4,6-Dinitrobenzofuroxan, demonstrate the influence of nitro groups on the electrophilic character of aromatic nitriles, suggesting that substituents on the benzene ring of benzonitriles, like the trimethoxy groups in 2,4,5-Trimethoxybenzonitrile, can significantly affect their chemical behavior (Terrier, F. et al., 1992).
Chemical Reactions and Properties
The chemical reactions and properties of 2,4,5-Trimethoxybenzonitrile can be inferred from studies on similar compounds. The reactivity of nitrile groups with polysubstituted benzoquinones, for instance, shows that substituents on the benzene ring can direct the course of reactions, leading to the formation of dioxazole derivatives or influencing the selectivity towards other reaction pathways (ShiraishiShinsaku et al., 1978).
Physical Properties Analysis
The physical properties of 2,4,5-Trimethoxybenzonitrile, such as melting point, boiling point, and solubility, are essential for its application in chemical synthesis. While specific data for 2,4,5-Trimethoxybenzonitrile is not available, the properties of structurally related compounds provide insights. For example, the study on the thermochemistry of methylbenzonitriles offers valuable information on the enthalpies of formation and vaporization, which are critical for understanding the stability and reactivity of the compound (Zaitseva, K. et al., 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity towards electrophiles, nucleophiles, or radicals, define the applications of 2,4,5-Trimethoxybenzonitrile in organic synthesis. Analogs like 4,6-Dinitrobenzofuroxan have been shown to be strong electrophiles, indicating that the electronic nature of the trimethoxy substituents on 2,4,5-Trimethoxybenzonitrile could similarly affect its electrophilic properties and reactivity patterns (Terrier, F. et al., 1992).
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates : 2,3,4-Trimethoxybenzoic acid, an intermediate of trimetazidine, can be synthesized from pyrogallol, involving a process that includes methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis (Zhao, 2010).
Material Science and Chemistry : The regioselective synthesis of isoxazoline-ring-fused derivatives of Sc3N@Ih-C80 and C60 involves the use of 3,5-dichloro-2,4,6-trimethoxybenzonitrile oxide (Bao et al., 2016).
Organic Reaction Mechanisms : Research into the reaction of 2,4,6-trimethylbenzonitrile N-oxide with various polysubstituted p-benzoquinones has provided insights into the structures of the products and the effects of substituents on reactivity (Shiraishi et al., 1978).
Gold(I) Catalysis : Bis(2,4,6-trimethoxybenzonitrile)gold(I) hexafluoroantimonate is shown to be a versatile pre-catalyst for various gold-catalyzed reactions, such as cyclopropanation, methoxy cyclization, and skeletal rearrangement of enyne derivatives (Raducan et al., 2011).
Biological and Pharmacological Studies : The synthesis, characterization, and biological evaluation of a Cr(III) complex involving 2-aminobenzonitrile as a ligand have been studied, showing potential antibacterial and antifungal activities (Govindharaju et al., 2019).
Serotonin Receptor Research : 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH), a potent serotonin 2A receptor agonist, has been used extensively in in vitro, ex vivo, and in vivo studies to explore serotonin receptor signaling (Rørsted et al., 2021).
Genetic Engineering for Herbicide Resistance : Research involving bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its specific nitrilase enzyme from Klebsiella ozaenae, demonstrates a successful approach in conferring herbicide resistance in transgenic tobacco plants (Stalker et al., 1988).
properties
IUPAC Name |
2,4,5-trimethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMOMNYCPHSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358681 | |
Record name | 2,4,5-Trimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxybenzonitrile | |
CAS RN |
14894-77-0 | |
Record name | 2,4,5-Trimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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